

Best Practices for Storing and Handling NF- κ B p65

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Compound of Interest

Compound Name: RM-65

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Nuclear factor-kappa B (NF- κ B) p65, also known as RelA, is a critical transcription factor involved in a myriad of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Given its central role in these pathways, accurate and reproducible experimental results are paramount. Proper storage and handling of recombinant NF- κ B p65 protein are essential to maintain its biological activity and ensure the integrity of your research. These application notes provide detailed guidelines and protocols for the effective use of NF- κ B p65 in a laboratory setting.

Storage and Handling

Proper storage is crucial to prevent degradation and maintain the functionality of recombinant NF- κ B p65 protein.

1.1. Storage Conditions

Upon receipt, it is critical to store the protein under the recommended conditions to ensure its stability. Both lyophilized and solubilized forms of the protein require specific storage temperatures to prevent degradation.

Form	Storage Temperature	Storage Recommendations
Lyophilized	-20°C or -80°C	Store in a desiccated environment.
In Solution	-80°C	Aliquot to avoid repeated freeze-thaw cycles.

Table 1: Recommended Storage Conditions for NF-κB p65 Protein[1]

1.2. Reconstitution and Handling

Careful handling during reconstitution and use is vital to preserve the protein's activity.

- Reconstitution: For lyophilized protein, briefly centrifuge the vial to collect the powder at the bottom. Reconstitute with sterile deionized water or a recommended buffer to the desired concentration.[2]
- Aliquoting: To avoid the detrimental effects of repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted protein into single-use volumes for storage.[3]
- On Ice: When in use, always keep the protein solution on ice to minimize degradation.[1]

Stability and Solubility

The stability of NF-κB p65 is influenced by its interaction with other molecules and its post-translational modifications.

2.1. Protein Stability

The NF-κB p65 subunit is most commonly found as a heterodimer with the p50 subunit.[4] This complex is held in an inactive state in the cytoplasm through its association with inhibitor of κB (IκB) proteins. The NF-κB/IκBα complex is notably stable.[5] The stability of the p65 protein itself can be influenced by post-translational modifications, such as phosphorylation. For example, mutation of the threonine at position 254 has been shown to significantly reduce the half-life of the p65 protein.[4]

Parameter	Value	Conditions
KD,obs (NF-κB/IκBα)	~40 pM	37°C
KD,obs (NF-κB(p50248-350/p65190-321)/IκBα)	$3.2 \pm 1.0 \times 10^{-10}$ M	37°C
KD,obs (NF-κB(p50248-350/p65190-321)/IκBα)	$0.91 \pm 0.27 \times 10^{-10}$ M	25°C
KD,obs (p65289-320 peptide/IκBα)	$1.3 \pm 0.09 \times 10^{-6}$ M	30°C

Table 2: Dissociation Constants (KD) for NF-κB p65 and IκBα Interactions[5]

2.2. Solubility

Recombinant NF-κB p65 is typically supplied in a buffer solution that ensures its solubility. Common buffer components include:

- Phosphate-buffered saline (PBS) with 0.02% sodium azide and 50% glycerol, at a pH of 7.3. [6]
- 10 mM sodium HEPES (pH 7.5), 150 mM NaCl, 100 µg/ml BSA, and 50% glycerol.[7]

For lyophilized proteins, protectants such as 5-8% trehalose and mannitol are often included.[3]

Experimental Protocols

Below are detailed protocols for common experiments involving NF-κB p65.

3.1. Western Blotting

This protocol is for the detection of NF-κB p65 in cell lysates.

- Sample Preparation: Prepare cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

- **Protein Quantification:** Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
- **SDS-PAGE:** Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
- **Transfer:** Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- **Blocking:** Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific for NF-κB p65 (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.[\[6\]](#)
- **Washing:** Wash the membrane three times for 5-10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:2000 dilution) for 1 hour at room temperature.
- **Washing:** Repeat the washing step.
- **Detection:** Detect the protein using an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

3.2. Enzyme-Linked Immunosorbent Assay (ELISA)

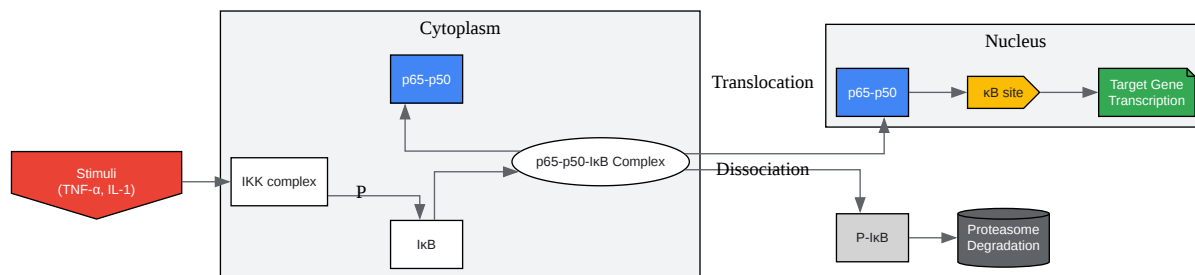
This protocol outlines a sandwich ELISA for the quantification of NF-κB p65.

- **Coating:** Coat the wells of a 96-well plate with a capture antibody against NF-κB p65 overnight at 4°C.
- **Washing:** Wash the wells twice with 300 µl of 1X Wash Buffer.[\[2\]](#)
- **Blocking:** Add 200 µl of Blocking Buffer to each well and incubate for 30-60 minutes at room temperature.[\[2\]](#)

- Standard and Sample Incubation: Prepare a standard curve of recombinant p65 protein (e.g., from 1000 ng/ml down to 15.6 ng/ml).^[2] Add standards and samples to the wells and incubate for 1-2 hours at room temperature.
- Washing: Wash the wells three times with Wash Buffer.
- Detection Antibody: Add a biotinylated detection antibody and incubate for 1 hour at room temperature.
- Washing: Wash the wells three times with Wash Buffer.
- Streptavidin-HRP: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
- Washing: Wash the wells five times with Wash Buffer.^[2]
- Substrate Addition: Add a suitable substrate (e.g., pNPP) and incubate for 30 minutes at room temperature in the dark.^[2]
- Measurement: Read the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP).^[2]

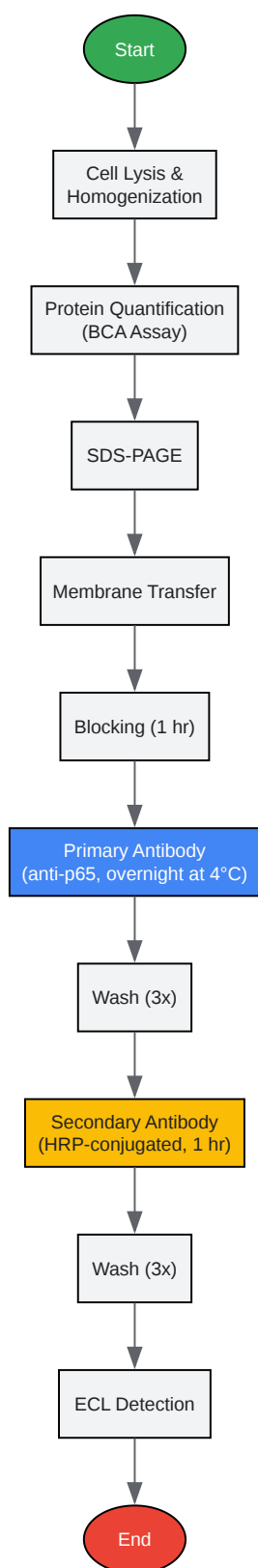
Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the NF- κ B signaling pathway and a typical experimental workflow can aid in understanding and planning experiments.



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Caption: Canonical NF-κB signaling pathway.



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Caption: Western Blot workflow for NF-κB p65 detection.

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